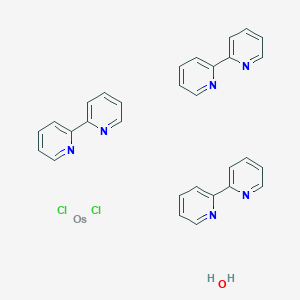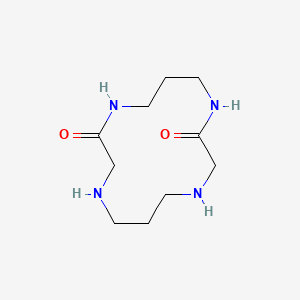
1,4,8,11-Tetraazacyclotetradecane-2,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraazacyclotetradecane-2,10-dione is a macrocyclic compound with the molecular formula C10H24N4O2This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane-2,10-dione can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with formaldehyde and a secondary amine, followed by cyclization under acidic conditions . The reaction conditions typically require controlled temperatures and pH to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving metal catalysts.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraazacyclotetradecane-2,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-2,10-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclononane: Another macrocyclic compound with similar coordination properties but a smaller ring size.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with different electronic properties.
Cyclen: A closely related compound with four nitrogen atoms in a 12-membered ring.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-2,10-dione is unique due to its specific ring size and the presence of two carbonyl groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
Eigenschaften
CAS-Nummer |
188686-55-7 |
|---|---|
Molekularformel |
C10H20N4O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1,4,8,11-tetrazacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C10H20N4O2/c15-9-7-11-3-1-4-12-8-10(16)14-6-2-5-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
DLVUYESUZNSZGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(=O)NCCCNC(=O)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


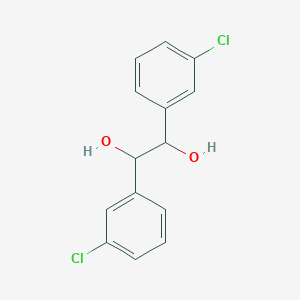

![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
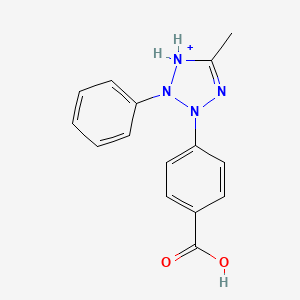
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
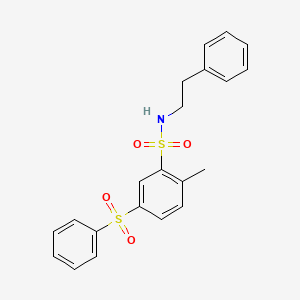
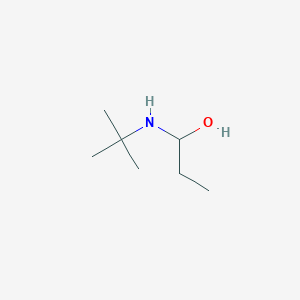
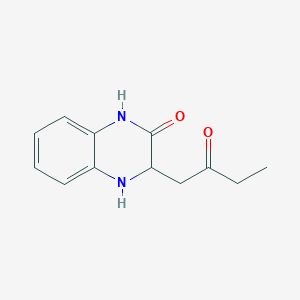
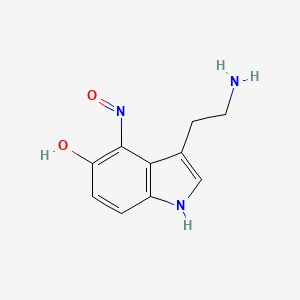
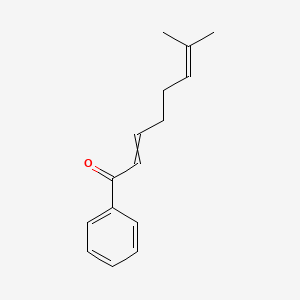
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
